

Ertugliflozin Pidolate Co-crystal with L-Pyroglutamic Acid: A Technical Overview

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Compound of Interest

Compound Name: Ertugliflozin pidolate

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Abstract

Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), exists in its free form as an amorphous solid with physicochemical properties that are challenging for commercial-scale manufacturing, including high hygroscopicity and a tendency to convert to an oil. To address these limitations, a stable crystalline form was developed through co-crystallization with L-pyroglutamic acid. This in-depth technical guide details the structure, properties, and analytical characterization of the 1:1 molar stoichiometry ertugliflozin L-pyroglutamic acid co-crystal, the active pharmaceutical ingredient in Steglatro®.

Introduction

Ertugliflozin is a key therapeutic agent for the management of type 2 diabetes mellitus. The inherent instability of the amorphous free form of ertugliflozin necessitated the exploration of crystal engineering to produce a more robust solid form suitable for pharmaceutical development and manufacturing. Co-crystallization with L-pyroglutamic acid, a biocompatible coformer, resulted in a stable, non-hygroscopic, anhydrous crystalline solid with a distinct melting point, ensuring consistent quality and performance of the drug product.^{[1][2]} This co-crystal is officially designated as Form A.

Physicochemical Properties

The ertugliflozin L-pyroglutamic acid co-crystal exhibits significantly improved physicochemical properties compared to the amorphous free form. These properties are summarized in the table below.

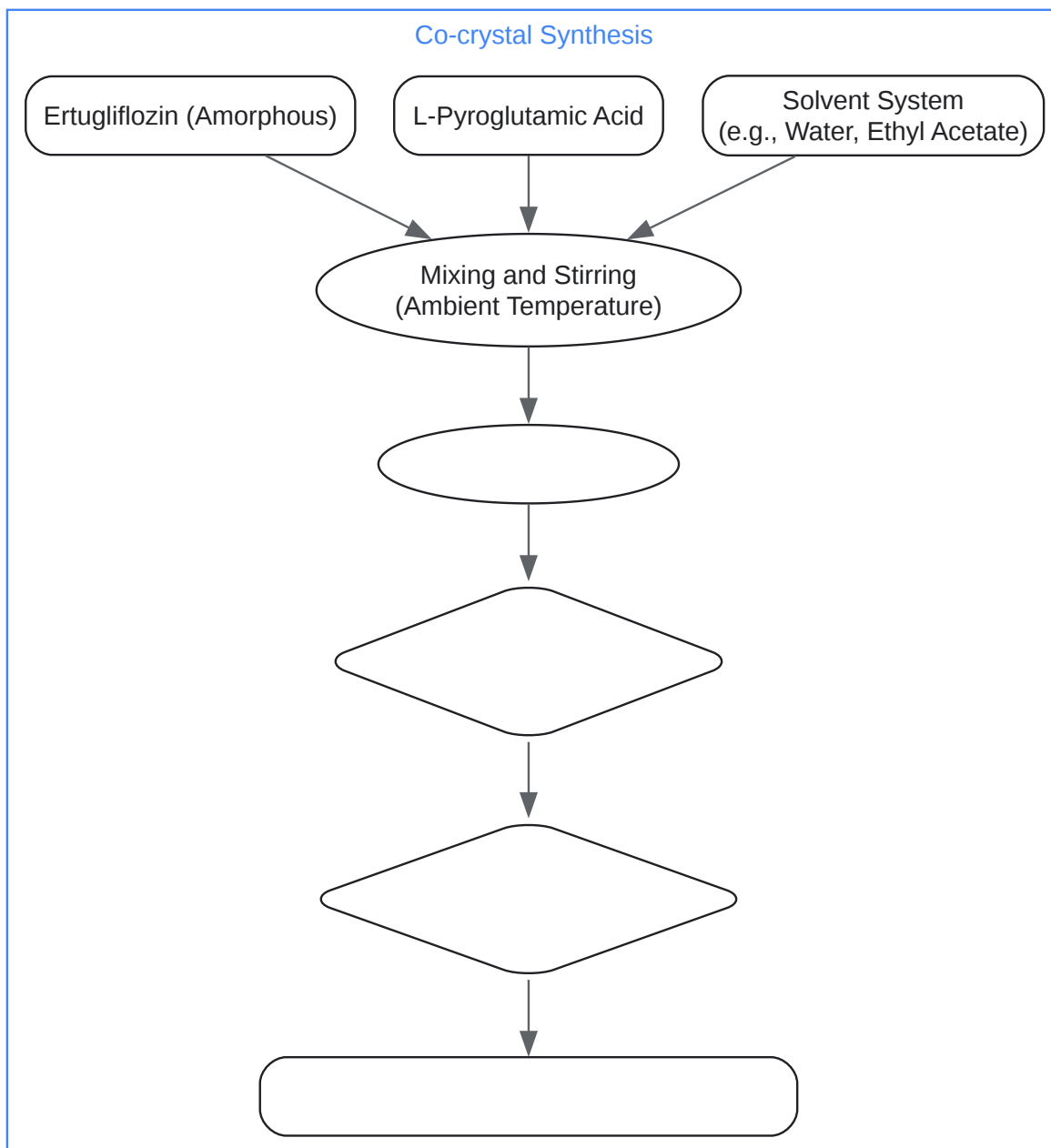
Property	Value/Description	Reference(s)
Molar Stoichiometry	1:1 (Ertugliflozin:L-pyroglutamic acid)	[1][2]
Crystalline Form	Anhydrous, designated as Form A	[1]
Hygroscopicity	Non-hygroscopic	[2]
Melting Point	Approximately 142 °C	[2]
Bioavailability	Bioequivalent to the amorphous form	[2]
Stability	Demonstrates good physicochemical stability at elevated temperatures and relative humidity. However, dissociation to the amorphous form can occur under high humidity, particularly in the presence of certain excipients.	[2][3]

Synthesis of Ertugliflozin L-Pyroglutamic Acid Co-crystal

The co-crystal is prepared by contacting ertugliflozin with L-pyroglutamic acid in a suitable solvent system.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the ertugliflozin L-pyroglutamic acid co-crystal.



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Caption: Workflow for the synthesis of ertugliflozin L-pyroglutamic acid co-crystal.

Detailed Experimental Protocol

The following protocol is a representative example based on publicly available patent literature.
[4]

- Preparation of the L-pyroglutamic acid solution: Dissolve approximately 0.563 g of L-pyroglutamic acid in 2.73 mL of water.
- Reaction: To the L-pyroglutamic acid solution, add 0.5 g of amorphous ertugliflozin.
- Stirring: Stir the resulting solution for 1.5 hours at a temperature of 25°C to 30°C.
- Precipitation: Add 1.5 mL of water to the reaction mixture and continue stirring for an additional hour to facilitate precipitation.
- Isolation: Isolate the solid product by filtration.
- Drying: Dry the isolated solid under vacuum at 40°C for 6 hours.

Note: Alternative solvent systems such as ethyl acetate can also be used.[4]

Analytical Characterization

The ertugliflozin L-pyroglutamic acid co-crystal is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of the co-crystal. While the specific peak list for Form A is not publicly available in detail, regulatory documents confirm its use for identification.

- Instrument: A standard laboratory X-ray powder diffractometer.
- Radiation: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
- Voltage and Current: Typically 40-45 kV and 30-40 mA.
- Scan Range (2θ): A typical range would be from 2° to 40°.
- Scan Speed/Step Size: For example, a step size of 0.02° with a scan speed of 1-2°/minute.

- **Sample Preparation:** A small amount of the co-crystal powder is gently packed into a sample holder.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the co-crystal. The ertugliflozin L-pyroglutamic acid co-crystal exhibits a sharp endotherm at approximately 142°C, corresponding to its melting point.^[2]

- **Instrument:** A calibrated differential scanning calorimeter.
- **Sample Pan:** Typically, 2-5 mg of the co-crystal is weighed into an aluminum pan, which is then hermetically sealed.
- **Reference:** An empty, sealed aluminum pan.
- **Heating Rate:** A standard heating rate is 10°C/minute.
- **Temperature Range:** For example, from 25°C to 200°C.
- **Atmosphere:** A dry nitrogen purge at a flow rate of, for instance, 50 mL/minute.

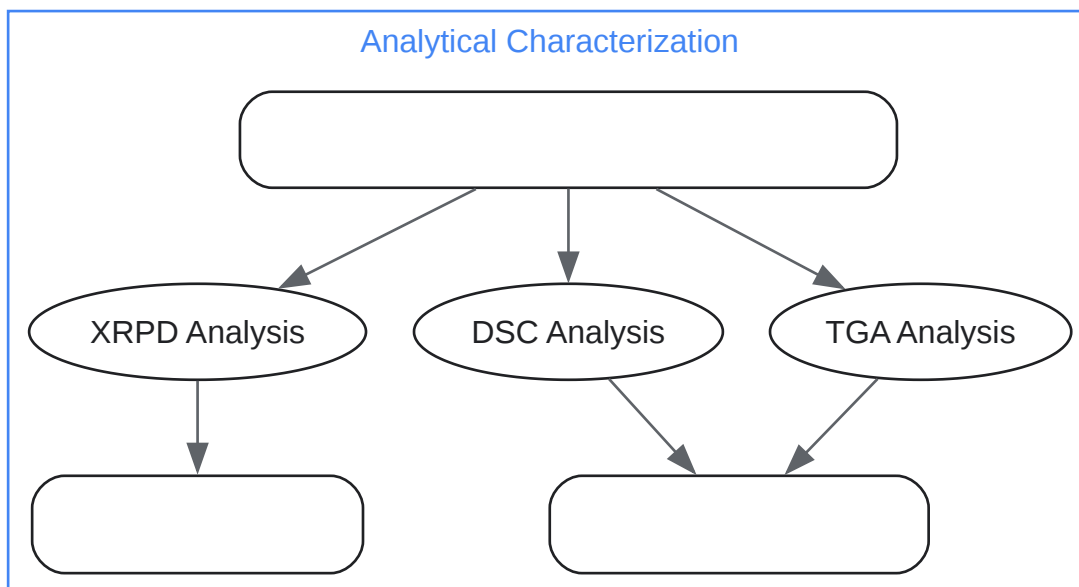
Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and solvent/water content of the co-crystal. As an anhydrous form, the ertugliflozin L-pyroglutamic acid co-crystal is expected to show minimal weight loss until decomposition at higher temperatures.

- **Instrument:** A calibrated thermogravimetric analyzer.
- **Sample Pan:** A sample of 5-10 mg is placed in a suitable pan (e.g., platinum or alumina).
- **Heating Rate:** A typical heating rate is 10°C/minute.
- **Temperature Range:** For example, from 25°C to 300°C.
- **Atmosphere:** A dry nitrogen purge at a flow rate of, for instance, 50-100 mL/minute.

Characterization Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the co-crystal.



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Caption: Workflow for the analytical characterization of the co-crystal.

Conclusion

The formation of a 1:1 co-crystal of ertugliflozin with L-pyroglutamic acid represents a successful application of crystal engineering to overcome the undesirable physicochemical properties of the amorphous drug substance. The resulting co-crystal is a stable, non-hygroscopic crystalline solid with properties suitable for large-scale pharmaceutical manufacturing and formulation into a robust oral dosage form. This technical guide provides a comprehensive overview of the synthesis and characterization of this important pharmaceutical co-crystal, serving as a valuable resource for researchers and professionals in the field of drug development.

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